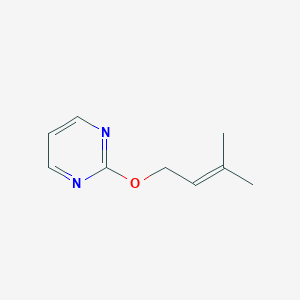

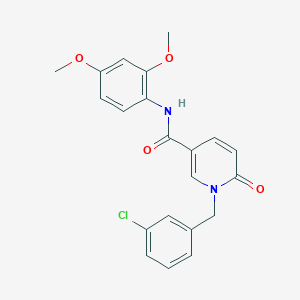

![molecular formula C20H19F2N3O4S2 B2543348 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide CAS No. 892843-99-1](/img/structure/B2543348.png)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with benzamide and sulfonamide groups have been synthesized and studied for various biological activities, including antiarrhythmic , antibacterial , and antitubercular activities .

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and other synthetic pathways. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized through a condensation reaction of 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux . Similarly, N-substituted benzamides and sulfonamides with antiarrhythmic properties were synthesized, indicating the use of specific functional groups to achieve desired biological activities . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the molecular structure of N-((4-aminophenyl)sulfonyl)benzamide was optimized using density functional theory (DFT), and its vibrational frequency and potential energy distribution were calculated and compared with experimental data . Such computational and experimental analyses are crucial for understanding the behavior of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been characterized by local reactivity descriptors, natural bond orbital analysis, and frontier molecular orbital studies . These analyses provide insights into the reactive sites of the molecules and their potential interactions with biological targets. The compound may undergo similar analyses to predict its reactivity and interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using UV-Vis, IR, 1H- and 13C-NMR spectroscopies, and elemental analysis . These properties are essential for understanding the stability and solubility of the compound, which are important factors in drug development. The antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes also provide a case study for the biological applications of such compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Solution-Phase Synthesis and Tetrapeptide Subunit Preparation The use of N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides in the synthesis of hindered cyclosporin tetrapeptide subunits exemplifies the compound's role in peptide chemistry. Efficient coupling and methylation steps facilitated by this compound allow for the purification of peptides without the need for chromatography, highlighting its utility in peptide synthesis and modification processes (Vedejs & Kongkittingam, 2000).

Cardiac Electrophysiological Activity Research into N-substituted imidazolylbenzamides or benzene-sulfonamides, including variants of the focal compound, has demonstrated their potential as selective class III antiarrhythmic agents. These compounds' efficacy in vitro and in vivo suggests their applicability in developing novel therapeutic agents for arrhythmia management (Morgan et al., 1990).

Anticancer Applications Indapamide derivatives, synthesized from related benzothiazole compounds, have shown significant proapoptotic activity against melanoma cell lines. This indicates the potential use of similar compounds in the synthesis of anticancer agents, with specific efficacy against melanoma, among other cancer types (Yılmaz et al., 2015).

Biological and Pharmacological Screening

Antimicrobial and Anti-Inflammatory Activities The synthesis of fluoro substituted benzothiazoles, involving compounds structurally similar to the focal compound, has been explored for antimicrobial and anti-inflammatory applications. These compounds' wide range of biological activities suggests their potential in developing new therapeutics (Patel et al., 2009).

Molecular Docking and Theoretical Investigation Investigations into antimalarial sulfonamides as potential COVID-19 drugs have utilized computational calculations and molecular docking studies, indicating the compound's framework could be adapted for targeting viral proteins. This illustrates the broader applicability of such compounds in antiviral research (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O4S2/c1-25(11-14-3-2-8-29-14)31(27,28)15-6-4-12(5-7-15)19(26)24-20-23-18-16(22)9-13(21)10-17(18)30-20/h4-7,9-10,14H,2-3,8,11H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQEJVPPRAQTTPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(1-pyrrolidinylcarbonyl)amino]benzoate](/img/structure/B2543265.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)

![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2543275.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2543283.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethylphenyl)amino]propanamide](/img/structure/B2543284.png)

![2-[2-(2-Aminophenyl)vinyl]-5-methylquinolin-8-ol](/img/structure/B2543287.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2543288.png)